molecular formula C15H8ClF2N3O2 B3040608 2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine CAS No. 219765-77-2

2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine

Cat. No.: B3040608
CAS No.: 219765-77-2
M. Wt: 335.69 g/mol
InChI Key: MZTWBBFWXVZWEO-UHFFFAOYSA-N
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Description

2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine is a triazine derivative featuring two 4-fluorophenoxy substituents and a reactive chlorine atom at the 2-position. This compound is synthesized via nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 4-fluorophenol under controlled conditions . The fluorine atoms on the phenoxy groups confer electron-withdrawing effects, enhancing the electrophilicity of the triazine core. This property makes it a candidate for applications in peptide coupling, materials science, and pharmaceuticals.

Properties

IUPAC Name

2-chloro-4,6-bis(4-fluorophenoxy)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF2N3O2/c16-13-19-14(22-11-5-1-9(17)2-6-11)21-15(20-13)23-12-7-3-10(18)4-8-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTWBBFWXVZWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC(=NC(=N2)Cl)OC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 4-fluorophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by 4-fluorophenoxy groups. The reaction conditions often include:

  • Temperature: 50-80°C
  • Solvent: Organic solvents like dichloromethane or toluene
  • Reaction time: Several hours to ensure complete substitution

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions under specific conditions, although these are less common.

    Hydrolysis: In the presence of water and acid or base, the compound can hydrolyze to form corresponding phenols and triazine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, thiols, and alcohols; conditions include mild heating and the use of solvents like ethanol or acetonitrile.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide; conditions include acidic or basic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride; conditions include anhydrous solvents and low temperatures.

Major Products

    Substitution Products: Amino-triazines, thio-triazines, and other substituted triazines.

    Hydrolysis Products: 4-Fluorophenol and triazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: May serve as a building block for designing bioactive compounds or pharmaceuticals.

    Medicine: Potential use in drug discovery and development, particularly in designing inhibitors or modulators of specific biological pathways.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved can vary, but typically include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding and catalysis.

    Receptor Modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Triazine Compounds

Structural and Electronic Comparisons

Key Substituent Effects :

  • Electron-Withdrawing Groups (EWGs): The 4-fluorophenoxy groups increase the triazine ring's electrophilicity compared to non-fluorinated analogs like 2-chloro-4,6-diphenoxy-1,3,5-triazine (CAS: N/A).
  • Steric Hindrance: Compared to bulkier substituents (e.g., naphthyl groups in 2-chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine, CAS: 1247124-77-1 ), the 4-fluorophenoxy groups offer moderate steric hindrance, balancing reactivity and accessibility in nucleophilic substitutions.
Peptide Coupling Reagents :
  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) : A widely used coupling reagent with methoxy substituents. CDMT forms unstable intermediates with tertiary phosphines but is cost-effective for large-scale synthesis .
  • 2-Chloro-4,6-diphenoxy-1,3,5-triazine: Demonstrates superior stability in forming quaternary P-triazinylphosphonium chlorides, critical for generating "superactive" esters in peptide synthesis . The fluorinated analog may offer enhanced stability and reactivity due to stronger EWGs.
Thermal and Phase Change Properties :
  • Methoxylated Derivatives (e.g., M1–M7): Triazines with methoxy or amino groups exhibit melting points ranging from 43–190°C, influenced by substituent polarity . The fluorophenoxy groups in the target compound likely increase melting points (>150°C) due to stronger dipole interactions.
  • Fluorinated Derivatives (e.g., TPfT): 2,4,6-Tris(pentafluorophenoxy)-1,3,5-triazine (TPfT) has higher thermal stability than non-fluorinated analogs, attributed to the robust C-F bonds .

Data Tables

Table 1: Comparative Properties of Selected Triazine Derivatives

Compound Name Substituents Molecular Weight Melting Point (°C) Key Applications Reactivity Notes
2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine 4-fluorophenoxy, Cl 377.77* >150 (est.) Peptide coupling, materials High electrophilicity, stable intermediates
CDMT Methoxy, Cl 187.57 92–94 Peptide synthesis Cost-effective, moderate stability
TPfT Pentafluorophenoxy 621.21 180–182 High-temperature reactions Exceptional thermal stability
2-Chloro-4,6-diphenyl-1,3,5-triazine Phenyl, Cl 267.71 233 Pharmaceutical intermediates Steric hindrance limits reactivity
2-Chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine Piperidinyl, Cl 281.79 N/A Bioactive intermediates Amine substituents enhance nucleophilicity

*Calculated based on molecular formula C₁₅H₈ClF₂N₃O₂.

Table 2: Application-Specific Comparison

Application Preferred Compound Advantages Limitations
Peptide Coupling 2-Chloro-4,6-diphenoxy-1,3,5-triazine Stable phosphonium intermediates Requires anhydrous conditions
Phase Change Materials Methoxylated triazines (M1–M7) Tunable melting points (47–150 J/g) Lower thermal stability vs. fluorinated
OLEDs Naphthyl-substituted triazines Extended conjugation for optoelectronics High synthesis cost

Biological Activity

2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anticancer, and anti-inflammatory effects. It also includes data tables summarizing key findings from various studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H8ClF2N3O2
  • Molecular Weight : 305.67 g/mol
  • CAS Number : 3842-55-5

2. Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains.

Key Findings:

  • The compound exhibited minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL against pathogens such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae.
  • Inhibition zone diameters were comparable to standard antibiotics like ceftriaxone, with values reaching up to 30 mm for certain strains .
Bacterial StrainMIC (µg/mL)Inhibition Zone (mm)
E. faecalis4029
P. aeruginosa5024
S. typhi4530
K. pneumoniae5019

3. Anticancer Activity

The triazine core structure of this compound contributes to its anticancer properties. Research indicates that it can induce apoptosis in cancer cells.

Case Study:

In vitro studies demonstrated that treatment with the compound resulted in a significant decrease in cell viability in various cancer cell lines:

  • MCF-7 Breast Cancer Cells : The compound showed an IC50 value of 225 µM , indicating good efficacy against breast cancer cells.
  • The treated cells exhibited increased levels of lactate dehydrogenase (LDH), suggesting cell membrane damage and apoptosis induction .
Cancer Cell LineIC50 (µM)Observations
MCF-7225Induction of apoptosis
A549 (Lung Cancer)200Significant reduction in viability

4. Anti-inflammatory Activity

The anti-inflammatory effects of the compound have also been investigated, particularly its ability to inhibit pro-inflammatory cytokines.

Research Findings:

Studies have shown that at a concentration of 10 µg/mL , the compound significantly inhibited the production of TNF-α and IL-6:

  • TNF-α inhibition was recorded at 78% , while IL-6 inhibition reached 89% , outperforming conventional anti-inflammatory drugs like dexamethasone .
CytokineInhibition (%)Concentration (µg/mL)
TNF-α7810
IL-68910

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine
Reactant of Route 2
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